
Acide hydroxycitrique
Vue d'ensemble
Description
Hydroxycitric acid (HCA) is primarily derived from the fruit rinds of Garcinia cambogia, Garcinia indica, and Garcinia atroviridis. It has gained attention due to its potential effects on metabolism and weight management. The compound is a known inhibitor of ATP citrate lyase, a critical enzyme in the metabolic process that converts citrate to acetyl-CoA, which is essential for fatty acid synthesis and lipogenesis, particularly during carbohydrate-rich diets (Jena et al., 2002).
Synthesis Analysis
The synthesis of HCA in nature occurs through the metabolic pathways of certain tropical plants, where it exists in several stereoisomeric forms. The commercial extraction and synthesis processes focus on maximizing the yield of the biologically active isomers. Recently, microbial strains have been discovered and genetically engineered to produce HCA, providing a potential alternative source for the compound. These strains, through genome shuffling and other biotechnological advancements, have shown promise in producing HCA efficiently (Yamada et al., 2007).
Molecular Structure Analysis
HCA's molecular structure is crucial to its function as an ATP citrate lyase inhibitor. The active form of HCA, (2S,3S)-HCA, possesses the ability to inhibit this enzyme, thus impacting fatty acid synthesis. The stereochemistry of HCA is significant for its biological activity, as different stereoisomers exhibit varying degrees of efficacy in inhibiting key enzymes involved in lipid metabolism.
Chemical Reactions and Properties
HCA undergoes several chemical reactions relevant to its biological activities. It inhibits ATP citrate lyase, reducing the production of acetyl-CoA necessary for lipogenesis and fatty acid synthesis. This inhibition is central to HCA's proposed weight management benefits. The compound's interaction with enzymes like pancreatic α-amylase and intestinal α-glucosidase further influences carbohydrate metabolism, showcasing its multifaceted biochemical roles (Yamada et al., 2007).
Applications De Recherche Scientifique
Effets anti-obésité
L'acide hydroxycitrique (HCA), principalement extrait de l'écorce du fruit de Garcinia cambogia, a fait l'objet de nombreuses études pour ses effets anti-obésité. Des études cliniques ont démontré que l'HCA peut réduire significativement le poids corporel, les mesures du triceps, du sous-scapulaire et du milieu axillaire, ainsi que les taux sériques de triglycérides, de cholestérol, de HDL et de LDL. Ceci est obtenu par l'inhibition de l'ATP citrate lyase, qui joue un rôle crucial dans la synthèse des acides gras, des triglycérides et du cholestérol. Il en résulte une réduction nette de l'accumulation de graisse et une amélioration des paramètres anthropométriques et de l'état métabolique .
Suppression de l'appétit et régulation de l'apport alimentaire
La recherche indique que l'HCA peut supprimer l'appétit et réguler l'apport alimentaire. Cela est attribué à son effet sur les niveaux de sérotonine, qui sont connus pour influencer la satiété et l'appétit. En augmentant la disponibilité de la sérotonine, l'HCA peut réduire l'apport alimentaire et favoriser la perte de poids. Cependant, le mécanisme exact par lequel l'HCA affecte les niveaux de sérotonine et l'appétit est encore à l'étude .
Amélioration des performances sportives
L'HCA est également étudié pour son potentiel à améliorer les performances sportives. Il pourrait améliorer les performances à l'exercice en limitant l'utilisation de l'énergie stockée dans les muscles, ce qui semble empêcher la fatigue. Cela pourrait être particulièrement bénéfique pour les sports d'endurance où la conservation de l'énergie est cruciale. Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement l'efficacité et le mécanisme de l'HCA dans cette application .
Métabolisme des lipides
L'HCA s'est avéré prometteur pour modifier le métabolisme des lipides. Il peut conduire à une réduction à long terme de la récupération du poids corporel en affectant la synthèse et l'accumulation de graisse. Cette application est particulièrement pertinente pour les personnes suivant un régime alimentaire riche en graisses, où l'HCA pourrait potentiellement atténuer les effets néfastes d'une consommation excessive de graisses .
Hépat toxicité et profil de sécurité
Bien que l'HCA soit généralement considéré comme sûr, il y a eu des rapports d'hépat toxicité associés à son utilisation. Ces rapports mettent en évidence l'importance de surveiller la fonction hépatique et le profil de sécurité global de l'HCA, en particulier lorsqu'il est utilisé comme complément alimentaire pour la perte de poids. Des études supplémentaires sont nécessaires pour établir une compréhension claire des risques et des niveaux de dosage sûrs .
Analyse des voies métaboliques
Un modèle métabolique hépatique détaillé intégrant les effets de l'HCA a été utilisé pour simuler son impact sur les voies métaboliques. L'analyse des perturbations de ces voies suggère que l'HCA peut provoquer une réduction nette de la synthèse des acides gras, des triglycérides et du cholestérol, ainsi que des flux du cycle de l'urée en conditions lipogéniques. De plus, les flux de synthèse protéique ont augmenté dans ces conditions, indiquant une interaction complexe de l'HCA avec les processus métaboliques .
Stratégies de gestion du poids
L'HCA est souvent utilisé dans les stratégies de gestion du poids, y compris les compléments alimentaires et les produits à base de plantes. Son efficacité dans la perte de poids à court terme a été observée dans certaines études, bien que les résultats ne soient pas concluants. Le rôle de l'HCA dans la gestion du poids à long terme et son intégration dans des stratégies de traitement de l'obésité plus larges restent des domaines de recherche active .
Mécanisme D'action
Target of Action
Hydroxycitric acid (HCA), a major active ingredient of Garcinia cambogia extracts, primarily targets the enzyme ATP citrate lyase . This enzyme is responsible for converting citrate into oxaloacetate and acetyl CoA , which are key components in fat and carbohydrate metabolism .
Mode of Action
HCA acts as a competitive inhibitor of ATP citrate lyase . By blocking this enzyme, HCA prevents the conversion of citrate into oxaloacetate and acetyl CoA . This inhibition disrupts the synthesis of fatty acids and cholesterol, thereby reducing fat storage in the body .
Biochemical Pathways
The primary biochemical pathway affected by HCA is the citric acid cycle . By inhibiting ATP citrate lyase, HCA disrupts the conversion of citrate to oxaloacetate and acetyl CoA, key steps in this cycle . This leads to a reduction in fatty acid, triglyceride, and cholesterol synthesis . Additionally, HCA promotes autophagy, a cellular process involved in the removal of unnecessary or dysfunctional components .
Pharmacokinetics
The pharmacokinetics of HCA, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the pharmacokinetics of hca is currently limited . It’s known that the bioavailability of HCA can be influenced by factors such as the form in which it’s consumed (e.g., free form or as a salt), the presence of other compounds, and individual metabolic differences .
Result of Action
The inhibition of ATP citrate lyase by HCA leads to several molecular and cellular effects. These include a significant reduction in body weight gain, fat accumulation, and serum levels of triglycerides, cholesterol, HDL, and LDL . Moreover, HCA treatment can improve anthropometric parameters and metabolic state in obese subjects .
Action Environment
The action, efficacy, and stability of HCA can be influenced by various environmental factors. For instance, the presence of other compounds in the diet can affect the absorption and effectiveness of HCA . Additionally, individual metabolic differences can influence how HCA is processed in the body . More research is needed to fully understand the impact of these and other environmental factors on the action of HCA.
Safety and Hazards
Hydroxycitric acid is possibly safe for most people when taken by mouth for 12 weeks or less . It can cause nausea, digestive tract discomfort, and headache when used short-term . Long-term safety is unknown . A meta-analysis published in 2010 revealed that gastrointestinal adverse effects were twice as likely for users of hydroxycitric acid .
Orientations Futures
Recent advances in Garcinia cambogia nutraceuticals, particularly in relation to its hydroxycitric acid level, have been reviewed . The review presents a holistic overview on novel trends in the production of G. cambogia bioactive components and how extraction optimization is important to ensure the best product quality .
Analyse Biochimique
Biochemical Properties
Hydroxycitric acid plays a significant role in biochemical reactions, primarily by inhibiting the enzyme ATP citrate lyase. This enzyme is crucial for converting citrate into oxaloacetate and acetyl coenzyme A, which are essential for fatty acid synthesis. By inhibiting ATP citrate lyase, hydroxycitric acid reduces the availability of acetyl coenzyme A, thereby decreasing the synthesis of fatty acids and cholesterol. Additionally, hydroxycitric acid interacts with enzymes such as alpha-amylase and alpha-glucosidase, leading to a reduction in carbohydrate metabolism .
Cellular Effects
Hydroxycitric acid influences various cellular processes, including lipid metabolism and energy production. It has been shown to modulate lipid metabolism by inhibiting the synthesis of fatty acids and promoting the oxidation of fats. This compound also affects cell signaling pathways, particularly those involved in appetite regulation and energy balance. Hydroxycitric acid has been found to increase the release and availability of serotonin in the brain, which can help control appetite and improve mood .
Molecular Mechanism
At the molecular level, hydroxycitric acid exerts its effects primarily through the inhibition of ATP citrate lyase. By blocking this enzyme, hydroxycitric acid prevents the conversion of citrate into acetyl coenzyme A, thereby reducing the synthesis of fatty acids and cholesterol. This inhibition leads to a decrease in lipid accumulation and promotes the utilization of stored fats for energy. Additionally, hydroxycitric acid has been shown to bind to and inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate digestion .
Dosage Effects in Animal Models
The effects of hydroxycitric acid vary with different dosages in animal models. At lower doses, hydroxycitric acid has been shown to reduce body weight gain and fat accumulation without significant adverse effects. At higher doses, hydroxycitric acid can lead to toxic effects, including testicular toxicity and gastrointestinal discomfort. These findings highlight the importance of determining the appropriate dosage for safe and effective use .
Metabolic Pathways
Hydroxycitric acid is involved in several metabolic pathways, primarily those related to lipid and carbohydrate metabolism. By inhibiting ATP citrate lyase, hydroxycitric acid reduces the synthesis of fatty acids and cholesterol. This compound also affects the metabolism of carbohydrates by inhibiting alpha-amylase and alpha-glucosidase, leading to reduced carbohydrate digestion and absorption. These effects contribute to the overall metabolic benefits of hydroxycitric acid .
Transport and Distribution
Within cells and tissues, hydroxycitric acid is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream. Hydroxycitric acid interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, hydroxycitric acid can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
Hydroxycitric acid is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization. For example, in the cytosol, hydroxycitric acid inhibits ATP citrate lyase, reducing the synthesis of fatty acids. In the mitochondria, hydroxycitric acid can affect energy production and lipid oxidation. The subcellular localization of hydroxycitric acid is determined by specific targeting signals and post-translational modifications that direct it to these compartments .
Propriétés
IUPAC Name |
1,2-dihydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8/c7-2(8)1-6(14,5(12)13)3(9)4(10)11/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJBYMUCKBYSCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863711 | |
| Record name | 3-C-Carboxy-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6205-14-7, 27750-10-3 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 1,2-dihydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6205-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxycitric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006205147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-C-Carboxy-2-deoxypentaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Garcinia acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031159 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Hydroxycitric acid (HCA) is a potent competitive inhibitor of the enzyme ATP citrate lyase [, , , ]. This enzyme plays a crucial role in de novo lipogenesis, the process of converting excess carbohydrates into fatty acids. By inhibiting ATP citrate lyase, HCA reduces the availability of acetyl-CoA, a key building block for fatty acid synthesis [, , , ]. This inhibition can lead to a decrease in fatty acid production, potentially contributing to weight management [, , , ].
ANone: Hydroxycitric acid has the molecular formula C6H8O8 and a molecular weight of 208.12 g/mol.
A: Yes, hydroxycitric acid has four possible isomers: (−)-hydroxycitric acid (HCA), (+)-hydroxycitric acid, (−)-allo-hydroxycitric acid, and (+)-allo-hydroxycitric acid [, ]. The (−)-HCA isomer is the most commonly found in nature, particularly in the fruit rind of Garcinia cambogia [, ].
A: Techniques like high-performance liquid chromatography (HPLC) with ultraviolet detection are commonly used for the identification and quantification of HCA [, , ].
A: HCA can exist in both its free acid form and as a lactone. Studies have shown that heating can convert HCA to its lactone form []. Additionally, research has explored the use of ion-exchange resins for the separation and purification of HCA, suggesting the need for optimized conditions to maintain stability [].
A: While HCA itself isn't typically used as a catalyst, its primary application stems from its ability to inhibit the enzymatic activity of ATP citrate lyase, thereby modulating metabolic pathways related to fatty acid synthesis [, , , ].
A: Yes, computational techniques like flexible docking have been employed to predict the binding interactions between HCA and its target proteins, such as PPARα and PPARγ []. These studies can provide valuable insights into the molecular mechanisms underlying HCA's biological activity.
A: The specific isomeric form of HCA plays a crucial role in its biological activity. For instance, (−)-HCA exhibits greater inhibitory potency towards ATP citrate lyase compared to its other stereoisomers []. Understanding the SAR of HCA can help in developing more potent and selective inhibitors of this enzyme.
ANone: While this document focuses on the scientific aspects of HCA, it's important to consult relevant safety data sheets and regulatory guidelines for information on safe handling, storage, and disposal.
A: Studies in rats have shown that HCA is absorbed from the gastrointestinal tract and can influence glucose absorption []. Further research is needed to fully elucidate its ADME profile in humans.
A: Both in vitro and in vivo studies have been conducted to evaluate the potential benefits of HCA. Cell-based experiments using 3T3-L1 adipocytes have shown that HCA can modulate adipocyte differentiation and influence the expression of genes involved in lipid metabolism []. Animal studies, particularly in rodent models, have explored the effects of HCA on weight management, food intake, and lipid profiles [, , , ]. Clinical trials in humans have yielded mixed results regarding HCA's efficacy in promoting weight loss [].
ANone: As research on HCA continues, investigating potential resistance mechanisms, especially concerning its target enzyme ATP citrate lyase, will be essential.
ANone: This document focuses on the scientific aspects of HCA. For detailed information on the safety and potential toxicity of HCA, consult relevant safety data sheets, toxicological databases, and regulatory guidelines.
A: Researchers are exploring innovative drug delivery systems, such as ethosomes, to improve the topical delivery and skin accumulation of HCA []. These advancements aim to enhance the efficacy and target specificity of HCA.
ANone: Identifying specific biomarkers associated with HCA's effects on lipid metabolism and weight management could be valuable for monitoring treatment response and personalizing interventions.
A: High-performance liquid chromatography (HPLC) with UV detection is frequently employed for the quantification of HCA in various matrices, including plant extracts and formulated products [, , ].
ANone: While this document focuses on the biochemical and pharmacological aspects of HCA, evaluating its environmental impact and degradation pathways is crucial for ensuring its sustainable use.
A: The solubility of HCA can vary depending on the solvent and pH. Research suggests that its potassium salt exhibits enhanced solubility []. Understanding the dissolution and solubility profiles of HCA is essential for optimizing its formulation and bioavailability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

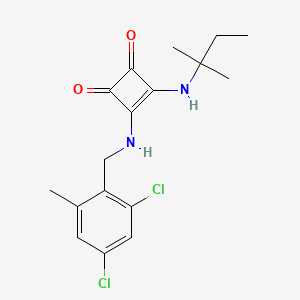

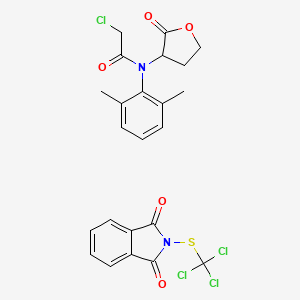


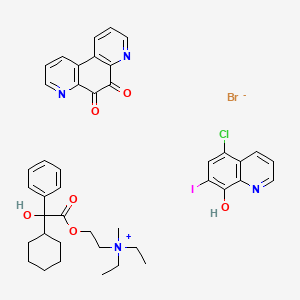
![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)


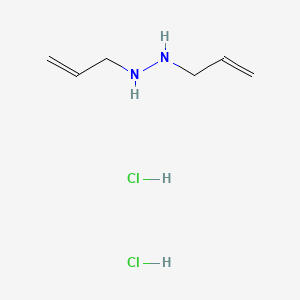

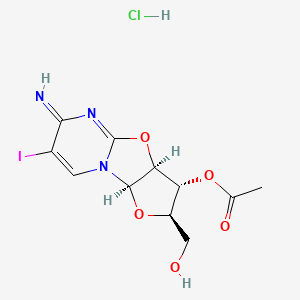

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)